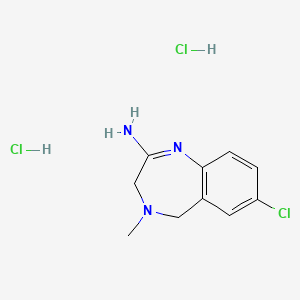
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine;dihydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and anticonvulsant effects .
Preparation Methods
The synthesis of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine;dihydrochloride typically involves the reaction of 2-amino-5-chlorobenzophenone with methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps to obtain the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It serves as a tool in studying the effects of benzodiazepines on biological systems.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
Industry: It is used in the synthesis of other benzodiazepine derivatives for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine;dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in the compound’s pharmacological activity .
Comparison with Similar Compounds
Similar compounds include:
Diazepam: Known for its anxiolytic and anticonvulsant properties.
Chlordiazepoxide: Used for its sedative and anxiolytic effects.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine;dihydrochloride is unique due to its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties, making it distinct from other benzodiazepines.
Properties
Molecular Formula |
C10H14Cl3N3 |
|---|---|
Molecular Weight |
282.6 g/mol |
IUPAC Name |
7-chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-14-5-7-4-8(11)2-3-9(7)13-10(12)6-14;;/h2-4H,5-6H2,1H3,(H2,12,13);2*1H |
InChI Key |
KKPDAYSCWYWJMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Cl)N=C(C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















